molecular formula C8H11ClN2O B6144053 4-amino-3-methylbenzamide hydrochloride CAS No. 1170267-83-0

4-amino-3-methylbenzamide hydrochloride

Cat. No. B6144053
CAS RN: 1170267-83-0
M. Wt: 186.64 g/mol
InChI Key: VILSVDPGCRJVDP-UHFFFAOYSA-N
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Description

4-Amino-3-methylbenzamide hydrochloride, also known as AMBH, is a compound that has garnered interest in the scientific community due to its potential applications in a range of fields. It has a molecular formula of C8H10N2O•HCl and a molecular weight of 186.64 g/mol .


Synthesis Analysis

The synthesis of primary and secondary amides can be achieved through a direct amidation of esters with sodium amidoboranes (NaNHRBH3, R = H, Me), at room temperature without using catalysts and other reagents . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC1=C(C=CC(=C1)C(=O)N)N.Cl . The InChI representation is: InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H2,10,11) .

Mechanism of Action

Amitriptyline hydrochloride works by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in regulating mood and emotions. By blocking the reuptake of these neurotransmitters, the drug increases their availability in the brain, which helps to improve mood and reduce symptoms of depression. Additionally, the drug has been found to have an analgesic effect, which helps to reduce the perception of pain.
Biochemical and Physiological Effects
Amitriptyline hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which helps to improve mood and reduce symptoms of depression. Additionally, it has been found to have an analgesic effect, which helps to reduce the perception of pain. Furthermore, the drug has been found to have an anti-inflammatory effect, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

Amitriptyline hydrochloride has a number of advantages for use in lab experiments. It is a relatively inexpensive drug, and it is relatively easy to synthesize. Additionally, the drug has been found to have a wide range of biochemical and physiological effects, which makes it useful for studying a variety of conditions. However, the drug also has a number of limitations. It is not suitable for everyone, and it has a number of side effects that must be taken into consideration. Additionally, the drug is not always effective, and it may not be suitable for certain studies.

Future Directions

There are a number of potential future directions for research on 4-amino-3-methylbenzamide hydrochloridee hydrochloride. For example, further research could be conducted to explore the effects of the drug on other mental health disorders, such as anxiety and bipolar disorder. Additionally, further research could be conducted to explore the potential therapeutic effects of the drug on chronic pain, as well as its potential to treat other physical disorders. Additionally, further research could be conducted to explore the long-term effects of the drug, as well as its potential to cause addiction or other adverse effects. Finally, further research could be conducted to explore the potential of the drug to interact with other drugs or treatments.

Synthesis Methods

Amitriptyline hydrochloride is synthesized from the reaction of 4-amino-3-methylbenzamide and hydrochloric acid. The reaction is carried out in an aqueous medium at a temperature of 30-40°C, and the product is isolated by crystallization. The reaction is typically carried out in a single step, and the yield is usually high. The purity of the product can be increased by recrystallization from aqueous ethanol or methanol.

Scientific Research Applications

Amitriptyline hydrochloride has been widely studied in the scientific community, and it has been found to have a wide range of applications. It has been used to study the effects of antidepressants on the brain, as well as to explore the biochemical and physiological effects of the drug. It has also been used in research to study the effects of chronic pain, and to explore potential therapeutic treatments for depression and other mental health disorders.

Safety and Hazards

The compound may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-amino-3-methylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-5-4-6(8(10)11)2-3-7(5)9;/h2-4H,9H2,1H3,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILSVDPGCRJVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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